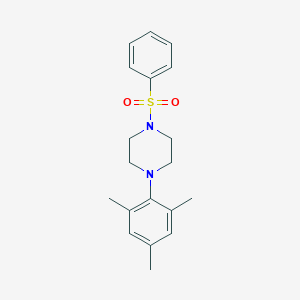
1-Mesityl-4-(phenylsulfonyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Mesityl-4-(phenylsulfonyl)piperazine, also known as MPS, is a chemical compound that has been widely used in scientific research due to its unique properties. MPS is a piperazine derivative that contains a mesityl group and a phenylsulfonyl group. The mesityl group is a bulky substituent that can affect the reactivity and selectivity of the molecule, while the phenylsulfonyl group is a strong electron-withdrawing group that can increase the acidity and stability of the molecule.
作用机制
The mechanism of action of 1-Mesityl-4-(phenylsulfonyl)piperazine is not fully understood yet. However, some studies have suggested that this compound can act as an inhibitor or modulator of some enzymes and receptors. For example, this compound has been reported to inhibit the activity of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate. This compound has also been reported to inhibit the activity of monoamine oxidase, which is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been reported to modulate the activity of serotonin receptors, which are G protein-coupled receptors that mediate the effects of serotonin on various physiological processes such as mood, appetite, and sleep.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still under investigation. However, some studies have reported that this compound can affect the levels of some neurotransmitters and hormones in the brain and body. For example, this compound has been reported to increase the levels of dopamine and norepinephrine in the rat brain, which may contribute to its antidepressant and anxiolytic effects. This compound has also been reported to decrease the levels of cortisol and aldosterone in the rat adrenal gland, which may indicate its anti-inflammatory and diuretic effects.
实验室实验的优点和局限性
The advantages of using 1-Mesityl-4-(phenylsulfonyl)piperazine in lab experiments include its availability, stability, and versatility. This compound can be easily synthesized and purified in large quantities. This compound is also stable under various conditions such as temperature, pH, and solvent. This compound can be used as a starting material or a building block for the synthesis of other compounds with different properties and applications. The limitations of using this compound in lab experiments include its toxicity, solubility, and selectivity. This compound can be toxic to some cells and organisms at high concentrations. This compound can also be insoluble or poorly soluble in some solvents, which may affect its reactivity and selectivity. This compound can also have non-specific or off-target effects on some enzymes and receptors, which may complicate the interpretation of the results.
未来方向
The future directions of 1-Mesityl-4-(phenylsulfonyl)piperazine research include the development of new synthesis methods, the exploration of new applications and targets, and the optimization of its pharmacological and biochemical properties. The synthesis of this compound analogs with different substituents and scaffolds may lead to the discovery of new drug candidates with improved efficacy and selectivity. The identification of new targets and mechanisms of action of this compound may provide insights into the pathophysiology of various diseases and the development of new therapies. The optimization of the pharmacokinetic and pharmacodynamic properties of this compound may improve its safety and efficacy in clinical use.
合成方法
The synthesis of 1-Mesityl-4-(phenylsulfonyl)piperazine can be achieved through a multi-step process. One of the most common methods is the reaction between mesitylene, piperazine, and phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution of the chloride group by the piperazine nitrogen, followed by protonation of the sulfonamide group by the mesitylene proton. The yield of this reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
科学研究应用
1-Mesityl-4-(phenylsulfonyl)piperazine has been used in various scientific research fields such as medicinal chemistry, biochemistry, and pharmacology. This compound can be used as a building block for the synthesis of other piperazine derivatives with different substituents and properties. This compound can also be used as a pharmacophore to design and optimize new drug candidates for various diseases such as cancer, inflammation, and neurological disorders. This compound has been reported to have inhibitory effects on some enzymes and receptors such as carbonic anhydrase, monoamine oxidase, and serotonin receptors. This compound can also be used as a probe to study the binding and interaction between proteins and ligands.
属性
分子式 |
C19H24N2O2S |
|---|---|
分子量 |
344.5 g/mol |
IUPAC 名称 |
1-(benzenesulfonyl)-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C19H24N2O2S/c1-15-13-16(2)19(17(3)14-15)20-9-11-21(12-10-20)24(22,23)18-7-5-4-6-8-18/h4-8,13-14H,9-12H2,1-3H3 |
InChI 键 |
XJDLOHPCWIKITH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
规范 SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)







![1-(3,4-Dimethylphenyl)-4-[(3-fluorophenyl)sulfonyl]piperazine](/img/structure/B239353.png)
![1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-2-phenyl-1H-imidazole](/img/structure/B239355.png)


![1-[(4-Fluoro-2-methoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B239360.png)